苯甲醛二苯腙

描述

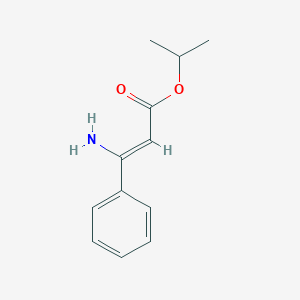

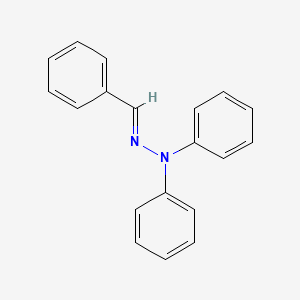

Benzaldehyde diphenylhydrazone is an organic compound with the formula C13H12N2 . It is also known by other names such as Benzalphenylhydrazine, Benzylidenephenylhydrazine, and Diphenylhydrazone .

Molecular Structure Analysis

The molecular structure of benzaldehyde diphenylhydrazone consists of 13 carbon atoms, 12 hydrogen atoms, and 2 nitrogen atoms . The IUPAC Standard InChI is InChI=1S/C13H12N2/c1-3-7-12(8-4-1)11-14-15-13-9-5-2-6-10-13/h1-11,15H .Chemical Reactions Analysis

Benzaldehyde diphenylhydrazone undergoes a reaction with water to form C7H6O and C6H8N2 . The reaction has a heat of -61.1 kJ/mol .Physical and Chemical Properties Analysis

Benzaldehyde diphenylhydrazone has a molecular weight of 196.2478 . The melting point of a related compound, 4-(Dimethylamino)benzaldehyde diphenylhydrazone, is 154-158 °C .科学研究应用

感光和静电复印

苯甲醛二苯腙因其在感光和静电复印中的作用而被广泛研究。Mikubayeva 等人。(2017) 探索了使用无定形硒层和基于吡咯染料的配合物的几种苯甲醛二苯腙的组合增感。这项研究旨在拓宽静电复印载体的感光光谱并研究增感机理。他们发现了组合增感期间电荷载体的两种光生机制,并通过量子化学计算确定了腙的电离电位 (Mikubayeva、Kobotayeva 和 Sirotkina,2017).

静电复印中的载流体材料

在静电复印方面,苯甲醛二苯腙也被用作载流体材料。陈兆斌 (1999) 研究了包括苯甲醛二苯腙在内的各种腙化合物的合成条件,强调了它们在静电复印中的作用。本研究详细介绍了这些化合物的制备程序 (陈兆斌,1999).

光氧化还原催化

苯甲醛二苯腙已用于光氧化还原催化。Dinger 等人。(1998) 探索了芳基腙和相关 N 供体底物的邻锰化,包括苯甲醛的 N-苯基-和 N,N-二苯腙,揭示了它们在形成具有不同结构和潜在应用于光氧化还原催化的配合物中的重要性 (Dinger、Main 和 Nicholson,1998).

光电特性

苯甲醛二苯腙的光电特性是另一个研究领域。陈迟 (2001) 合成了对二苯胺基苯甲醛二苯腙并研究了其光电导率,证明了其在光电导器件中的用处 (陈迟,2001).

光电导敏化

该化合物在光电导敏化中的作用也已得到研究。Kobotaeva 等人。(2005) 研究了三苯甲烷染料的三元配合物对聚(N-环氧丙基咔唑)和苯甲醛二苯腙的光电导光谱增感。他们的发现有助于理解通过增感增强光电导的机制 (Kobotaeva、Sirotkina 和 Mikubaeva,2005).

安全和危害

Benzaldehyde, a related compound, is classified as a flammable liquid (Category 4), and it may cause skin and eye irritation. It may also be harmful if inhaled and may cause respiratory irritation . It is advised to avoid contact with skin, eyes, and clothing, avoid ingestion and inhalation, and to use only non-sparking tools and explosion-proof equipment .

属性

IUPAC Name |

N-[(E)-benzylideneamino]-N-phenylaniline | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H16N2/c1-4-10-17(11-5-1)16-20-21(18-12-6-2-7-13-18)19-14-8-3-9-15-19/h1-16H/b20-16+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VREONUZGDYDJLN-CAPFRKAQSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C=NN(C2=CC=CC=C2)C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)/C=N/N(C2=CC=CC=C2)C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H16N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

272.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

A: Benzaldehyde diphenylhydrazones are considered hole transport materials. [, ] This means they facilitate the movement of positive charge carriers (holes) within a material. Their effectiveness stems from their ability to easily lose an electron and form stable radical cations, which can then migrate through the material. [, ]

A: The planar or near-planar structure of benzaldehyde diphenylhydrazones, particularly the p-π conjugation between the lone electron pair on the amino nitrogen and the phenyl rings, plays a significant role in their ability to transport charge carriers. [, ] Additionally, the presence of electron-donating substituents, like diethylamino groups, can further enhance their hole transport efficiency. [, ]

ANone: Various spectroscopic techniques are employed to characterize benzaldehyde diphenylhydrazones, including:

- UV-Vis spectroscopy: Provides information about the electronic transitions within the molecule, particularly those related to the conjugated system. []

- Nuclear Magnetic Resonance (NMR) spectroscopy: Offers insights into the structure and dynamics of the molecule, including information about molecular motions. [, ]

- X-ray photoelectron spectroscopy (XPS): Used to determine the atomic charges on specific atoms within the molecule, providing insights into its electronic structure. []

ANone: Benzaldehyde diphenylhydrazones are being investigated as potential components in:

- Electrophotography: As charge transport materials due to their photoconductive properties. [, ]

- Organic layered photoconductors: For use in xerographic applications. []

- Photorefractive polymers: To enhance photorefractive properties and control charge trapping. [, , , ]

- Perovskite-sensitized mesoscopic solar cells: As hole transport materials, although their performance is currently lower than other materials like spiro-OMeTAD. []

A: One significant challenge is the potential for resolution decrease in organic photoconductors (OPCs) utilizing benzaldehyde diphenylhydrazones, specifically p-(diethylamino)benzaldehyde diphenylhydrazone (DEH), as the charge transport layer (CTL). [] This decrease in resolution is attributed to the accumulation of DEH cation radicals and nitrate ions near the OPC surface after repeated charge and light exposure cycles, leading to a reduction in surface resistivity. []

A: Research has shown that the polymer matrix plays a critical role in determining the hole mobility of benzaldehyde diphenylhydrazones. [] The electric field dependence of the mobility varies significantly depending on the binder polymer used. [] This difference is linked to the density of photoinduced spins in the doped polymers, which in turn depends on the interaction between the benzaldehyde diphenylhydrazone (e.g., DEH) and the polymer matrix. []

ANone: Yes, quantum-chemical calculations have been employed to:

- Estimate ionization potentials: This helps understand the ease with which they lose an electron and form charge carriers. [, ]

- Determine the character of conjugation: This provides insights into their electronic structure and its impact on charge transport. [, ]

- Study their electronic structures and geometries: This allows for a deeper understanding of their properties at a molecular level. []

A: The structure of the benzaldehyde diphenylhydrazone, particularly the substituent on the benzaldehyde ring, directly impacts its sensitization efficiency. [] Electron-donating substituents can increase the electron density in the conjugated system, leading to a lower ionization potential and potentially enhanced sensitization. []

A: While specific data on the stability of benzaldehyde diphenylhydrazones under various conditions is limited in the provided research, their susceptibility to photooxidation in organic photoconductors has been observed. [, ] This suggests that their long-term stability under light exposure, particularly in the presence of oxygen, may be a concern.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-[(4-{2-[(3-methoxy-1-piperidinyl)carbonyl]phenoxy}-1-piperidinyl)methyl]pyridine](/img/structure/B3864051.png)

![N'-[(E)-(1-methyl-1H-indol-3-yl)methylidene]pyridine-4-carbohydrazide](/img/structure/B3864058.png)

![N-[(E)-(2-bromo-5-methoxyphenyl)methylideneamino]-3-iodobenzamide](/img/structure/B3864103.png)

![3-chloro-N'-[(E)-(4-fluorophenyl)methylidene]-1-benzothiophene-2-carbohydrazide](/img/structure/B3864115.png)

![N,N,N',N'-tetramethyl-6-[(2E)-2-(4-nitrobenzylidene)hydrazinyl]pyrimidine-2,4-diamine](/img/structure/B3864126.png)